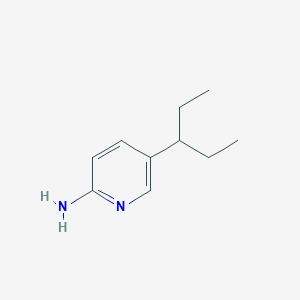
5-(Pentan-3-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pentan-3-yl)pyridin-2-amine is an organic compound with the molecular formula C10H16N2 It consists of a pyridine ring substituted at the second position with an amine group and at the fifth position with a pentan-3-yl group
準備方法
Synthetic Routes and Reaction Conditions
Amination of Pyridine Derivatives: One common method involves the amination of a pyridine derivative. For instance, 2-chloropyridine can be reacted with pentan-3-ylamine under basic conditions to yield 5-(Pentan-3-yl)pyridin-2-amine.
Reductive Amination: Another method is the reductive amination of 2-pyridinecarboxaldehyde with pentan-3-ylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods often involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods typically employ automated systems to control reaction conditions precisely, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: 5-(Pentan-3-yl)pyridin-2-amine can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms, depending on the reducing agents used.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines or fully reduced hydrocarbons.
Substitution: Halogenated or sulfonated pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(Pentan-3-yl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific properties, such as improved stability or reactivity.
作用機序
The mechanism by which 5-(Pentan-3-yl)pyridin-2-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Aminopyridine: Lacks the pentan-3-yl group, making it less hydrophobic and potentially less bioavailable.
5-Methylpyridin-2-amine: Has a methyl group instead of a pentan-3-yl group, resulting in different steric and electronic properties.
5-(Butan-2-yl)pyridin-2-amine: Similar structure but with a shorter alkyl chain, which may affect its reactivity and interactions.
Uniqueness
5-(Pentan-3-yl)pyridin-2-amine is unique due to its specific substitution pattern, which combines the properties of both the pyridine ring and the pentan-3-yl group. This combination allows for unique interactions and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
5-pentan-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H16N2/c1-3-8(4-2)9-5-6-10(11)12-7-9/h5-8H,3-4H2,1-2H3,(H2,11,12) |
InChIキー |
ZYPRKBXXJQKUEU-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1=CN=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


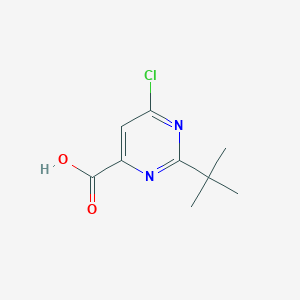
![2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)
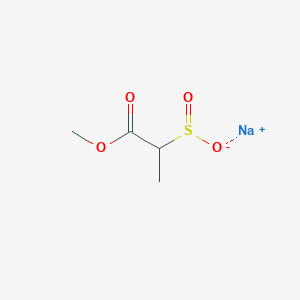
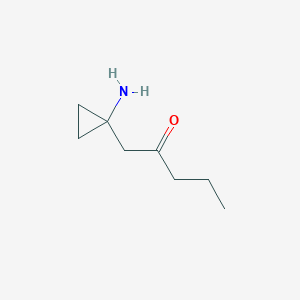

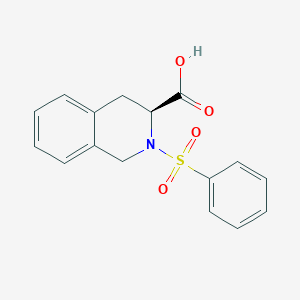



![tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate](/img/structure/B13201817.png)
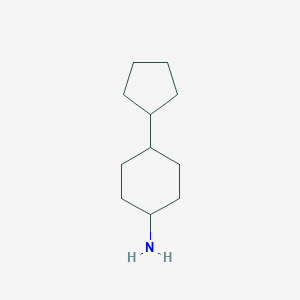

![[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)

